[4-(2,4-Dimethylphenyl)piperazin-1-yl]-(2-nitrophenyl)methanone
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Overview
Description
[4-(2,4-Dimethylphenyl)piperazin-1-yl]-(2-nitrophenyl)methanone is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,4-Dimethylphenyl)piperazin-1-yl]-(2-nitrophenyl)methanone typically involves the reaction of 1-(2,4-dimethylphenyl)piperazine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(2,4-Dimethylphenyl)piperazin-1-yl]-(2-nitrophenyl)methanone can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Reduction: The major product is [4-(2,4-Dimethylphenyl)piperazin-1-yl]-(2-aminophenyl)methanone.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of [4-(2,4-Dimethylphenyl)piperazin-1-yl]-(2-nitrophenyl)methanone is not fully understood. it is believed to interact with specific molecular targets such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
[4-(2-Methoxyphenyl)piperazin-1-yl]-(2-nitrophenyl)methanone: Similar structure but with a methoxy group instead of dimethyl groups.
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(2-nitrophenyl)methanone: Similar structure but with different positions of the methyl groups.
Uniqueness
[4-(2,4-Dimethylphenyl)piperazin-1-yl]-(2-nitrophenyl)methanone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-(2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-7-8-17(15(2)13-14)20-9-11-21(12-10-20)19(23)16-5-3-4-6-18(16)22(24)25/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUFXHNPBVQJKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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